3-(2,4-Difluorophenyl)pyrrolidine
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Overview
Description
3-(2,4-Difluorophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of fluorine atoms in the phenyl ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)pyrrolidine typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a Grignard reagent, where 2,4-difluorobenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst and solvent . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product . The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(2,4-Difluorophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the phenyl ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyrrolidine
- 3-(3,4-Difluorophenyl)pyrrolidine
- 2-(3,4-Difluorophenyl)pyrrolidine
Uniqueness
3-(2,4-Difluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Biological Activity
3-(2,4-Difluorophenyl)pyrrolidine is a compound belonging to the pyrrolidine family, which has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and potential applications based on recent research findings.
Structural Characteristics
This compound features a pyrrolidine ring substituted with a difluorophenyl group. The molecular formula is C9H10F2N with a molecular weight of approximately 185.18 g/mol. The presence of fluorine atoms significantly influences its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound and related pyrrolidine derivatives:
- Antimicrobial Activity : Pyrrolidine derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against bacterial strains such as E. coli and S. aureus .
- Antiviral Properties : Some pyrrolidine compounds act as inhibitors of viral enzymes, including neuraminidase in influenza viruses . This suggests that this compound could be explored for antiviral applications.
- Anticancer Potential : Research indicates that certain pyrrolidine derivatives possess anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells . The specific mechanisms remain under investigation but may involve targeting key cellular pathways.
- Cholinesterase Inhibition : Pyrrolidine derivatives have been studied for their ability to inhibit cholinesterase enzymes, which could have implications for treating neurodegenerative diseases like Alzheimer's .
1. Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various pyrrolidine derivatives found that compounds similar to this compound exhibited significant inhibition against E. coli DNA gyrase with IC50 values comparable to established antibiotics . This positions the compound as a potential lead in antibiotic development.
2. Antiviral Activity
In a screening of pyrrolidine derivatives for antiviral activity, several compounds demonstrated inhibition of viral replication in vitro. The presence of the difluorophenyl group was noted to enhance the bioactivity against viral targets .
3. Anticancer Activity
Research on hybrid compounds containing the pyrrolidine scaffold showed promising results in tumor regression models. These studies suggest that modifications to the pyrrolidine structure can lead to enhanced anticancer properties .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Nitrile Anion Cyclization : This method involves the use of nitrile precursors to form substituted pyrrolidines efficiently .
- Asymmetric Synthesis : Employing chiral catalysts can lead to enantioselective formation of this compound, enhancing its potential biological activity due to stereochemistry .
Comparative Analysis
Compound Name | Structure | Key Features |
---|---|---|
This compound | Structure | Antimicrobial, antiviral, anticancer potential |
4-Fluoroprolidine | Structure | Simpler structure but retains bioactivity |
Pyrrolidine-3-carboxylic Acid | Structure | Endothelin antagonist with potential cardiovascular applications |
Properties
CAS No. |
1092108-80-9 |
---|---|
Molecular Formula |
C10H11F2N |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,13H,3-4,6H2 |
InChI Key |
QSBSGFHTQBDWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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